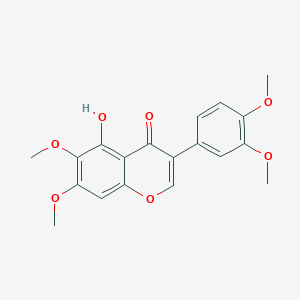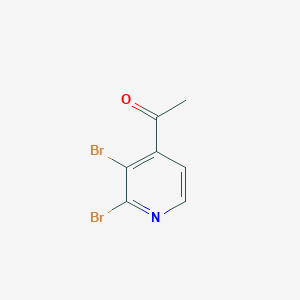
1-(2,3-Dibromopyridin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dibromopyridin-4-yl)ethanone is a chemical compound with the molecular formula C7H5Br2NO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of two bromine atoms at the 2 and 3 positions of the pyridine ring and an ethanone group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dibromopyridin-4-yl)ethanone typically involves the bromination of pyridine derivatives followed by the introduction of the ethanone group. One common method involves the bromination of 4-acetylpyridine using bromine or a bromine source under controlled conditions to achieve selective bromination at the 2 and 3 positions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,3-Dibromopyridin-4-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine atoms.
Oxidation and Reduction Reactions: Products include carboxylic acids, alcohols, and other oxidized or reduced forms of the compound.
Coupling Reactions: Products are more complex organic molecules formed by the coupling of this compound with other aromatic or aliphatic compounds.
Aplicaciones Científicas De Investigación
1-(2,3-Dibromopyridin-4-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of biologically active molecules.
Material Science: It is used in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dibromopyridin-4-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through various mechanisms:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist of certain receptors, modulating their activity and downstream signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting its structure and function.
Comparación Con Compuestos Similares
1-(2,3-Dibromopyridin-4-yl)ethanone can be compared with other similar compounds, such as:
1-(3,5-Dibromopyridin-4-yl)ethanone: This compound has bromine atoms at the 3 and 5 positions instead of the 2 and 3 positions. The difference in bromine substitution can lead to variations in reactivity and biological activity.
1-(2,4-Dibromopyridin-3-yl)ethanone: This compound has bromine atoms at the 2 and 4 positions. The positional isomerism can result in different chemical and physical properties.
1-(2-Bromopyridin-4-yl)ethanone: This compound has only one bromine atom at the 2 position
Propiedades
Fórmula molecular |
C7H5Br2NO |
|---|---|
Peso molecular |
278.93 g/mol |
Nombre IUPAC |
1-(2,3-dibromopyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5Br2NO/c1-4(11)5-2-3-10-7(9)6(5)8/h2-3H,1H3 |
Clave InChI |
QTFSVJDMKXNLJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=NC=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




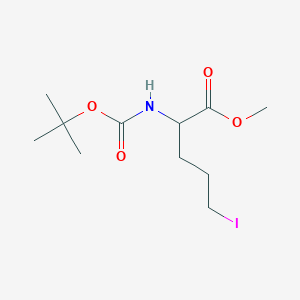
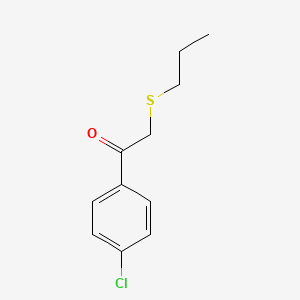
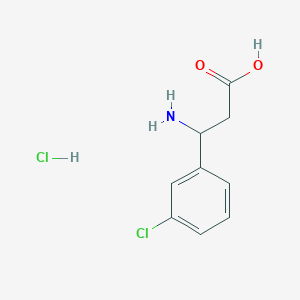

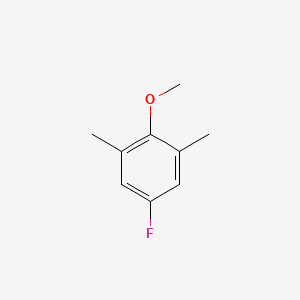
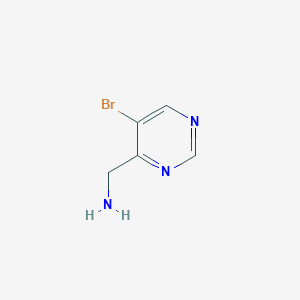
![2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B13649842.png)



